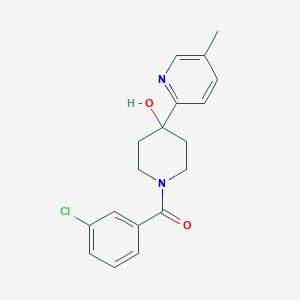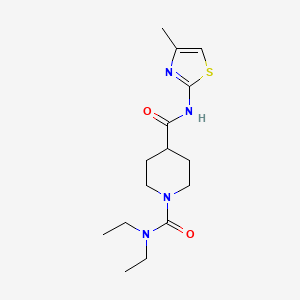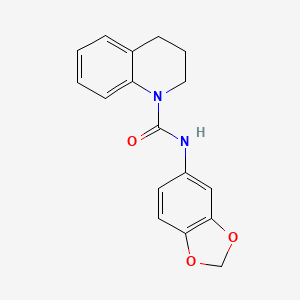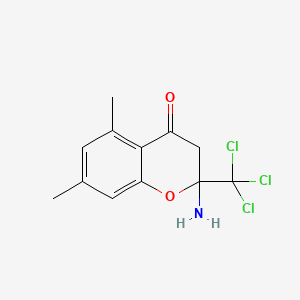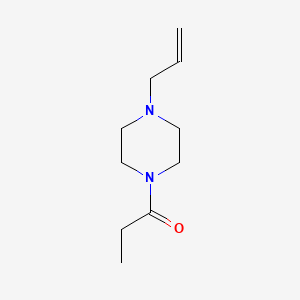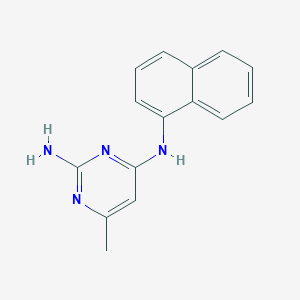![molecular formula C20H27N5O2 B5411064 {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411064.png)
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol, also known as BMT-047, is a chemical compound with potential therapeutic applications in various fields of medicine. It is a bipiperidine derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-kappaB pathway, which is involved in inflammation and immune response. This compound has also been found to inhibit the expression of various pro-angiogenic factors, such as VEGF and HIF-1alpha.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, this compound has been found to induce apoptosis and inhibit tumor angiogenesis, leading to a reduction in tumor growth and metastasis. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In diabetes, this compound has been demonstrated to enhance insulin sensitivity and reduce blood glucose levels, potentially through the activation of AMPK and PPARgamma.
実験室実験の利点と制限
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol has several advantages for lab experiments, including its high yield and purity, relatively straightforward synthesis method, and potential therapeutic applications in various fields of medicine. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and potential toxicity at high doses.
将来の方向性
There are several future directions for research on {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol, including further investigation of its mechanism of action, optimization of its therapeutic potential, and development of novel drug delivery systems. In cancer treatment, this compound could be combined with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. In Alzheimer's disease, this compound could be further studied for its potential to reduce neuroinflammation and oxidative stress. In diabetes, this compound could be developed into a novel insulin sensitizer with fewer side effects than existing drugs. Overall, this compound represents a promising avenue for future research in various fields of medicine.
合成法
The synthesis of {1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol involves the reaction of 1-(4-bromobenzoyl)-4-(4-fluorophenyl)piperazine with 1H-1,2,4-triazole-3-carboxaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reduced with sodium borohydride to yield this compound. The process is relatively straightforward and can be carried out with high yield and purity.
科学的研究の応用
{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol has been investigated for its potential therapeutic applications in various fields of medicine, including cancer treatment, Alzheimer's disease, and diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In Alzheimer's disease, this compound has been found to improve cognitive function and reduce amyloid-beta deposition in animal models. In diabetes, this compound has been demonstrated to enhance insulin sensitivity and reduce blood glucose levels in diabetic mice.
特性
IUPAC Name |
[3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c26-13-15-7-10-24(11-8-15)16-4-3-9-25(12-16)20(27)18-6-2-1-5-17(18)19-21-14-22-23-19/h1-2,5-6,14-16,26H,3-4,7-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCJFNLCNSJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C3=NC=NN3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

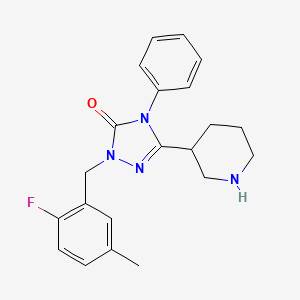
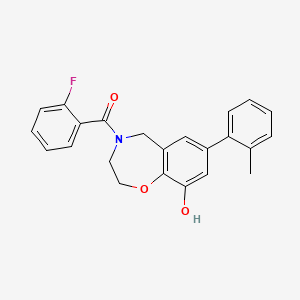
![N,1,6-trimethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411005.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5411006.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5411010.png)
![2-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-4(1H)-quinolinone](/img/structure/B5411014.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5411015.png)
